(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate
Overview
Description
“(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate” is a chemical compound with the CAS Number: 1481616-19-6 . It has a molecular weight of 313.2 and its IUPAC name is (5-bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O3S2/c1-14-7-9-3-5(8)6(10-7)4-13-15(2,11)12/h3H,4H2,1-2H3
. This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Synthesis and Chemical Intermediates
- The compound has been identified as a crucial intermediate in the synthesis of pyrimidine compounds, including 5-(4-bromophenyl)-4,6-dichloropyrimidine, which has broad applications in pharmaceutical and chemical fields (Hou et al., 2016).
Biological and Pharmacological Activity
- Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives synthesized using this compound have shown significant in vitro antibacterial and antifungal activities, indicating its potential in developing antimicrobial agents (Ranganatha et al., 2018).
- Derivatives of this compound, specifically 2-methylthio derivatives, have demonstrated ASA-like antiplatelet activity. Furthermore, these derivatives, especially the 2-methoxy and 2-methanesulfonyl variants, have shown a broad spectrum of antiplatelet action, inhibiting ADP, Arachidonic acid, and U46619 induced aggregation (Bruno et al., 2004).
Antimicrobial Applications in Materials
- Compounds derived from this molecule have been incorporated into polyurethane varnishes and printing ink pastes, demonstrating very good antimicrobial effects. This application shows the potential of using the compound in antimicrobial surface coatings (El‐Wahab et al., 2015).
Organic Synthesis
- The compound is used in the synthesis of various organic compounds such as (1,2,3‐Triazol‐1‐yl)methylpyrimidines, indicating its versatility in organic synthesis (Aquino et al., 2017).
- It has been used in a modified synthesis approach of certain prazole derivatives, which are prominent in the treatment of gastroesophageal reflux disease and other related conditions. The synthesis process has been evaluated for green metrics, making it a valuable component in environmentally-friendly chemical synthesis (Gilbile et al., 2017).
Safety And Hazards
The compound is considered hazardous and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(5-bromo-2-methylsulfanylpyrimidin-4-yl)methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3S2/c1-14-7-9-3-5(8)6(10-7)4-13-15(2,11)12/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYSZADVFSQWLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)COS(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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